![molecular formula C11H8N4OS B12944057 N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 93355-73-8](/img/structure/B12944057.png)
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound that features a thiadiazole ring fused with a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-5-(cyanomethyl)-1,3,4-thiadiazole with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Aplicaciones Científicas De Investigación
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for various scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide varies depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Activity: It inhibits key enzymes involved in cell division, thereby preventing the proliferation of cancer cells.
Corrosion Inhibition: It adsorbs onto the metal surface, forming a protective film that prevents oxidative degradation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(cyanomethyl)benzamide
- N-(5-chloro-1,3,4-thiadiazol-2-yl)benzamide
- N-(1H-tetrazol-5-yl)methylbenzamide
Uniqueness
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both a thiadiazole ring and a benzamide moiety, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
93355-73-8 |
|---|---|
Fórmula molecular |
C11H8N4OS |
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C11H8N4OS/c12-7-6-9-14-15-11(17-9)13-10(16)8-4-2-1-3-5-8/h1-5H,6H2,(H,13,15,16) |
Clave InChI |
NISAFDFAASAHFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


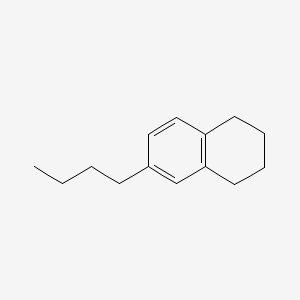
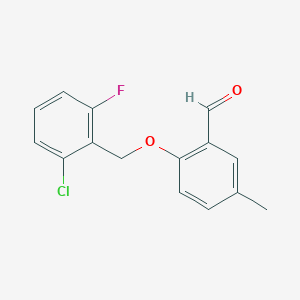
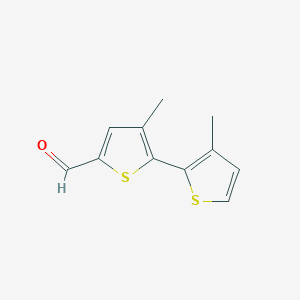

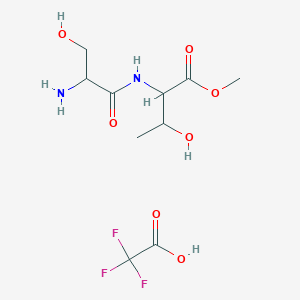

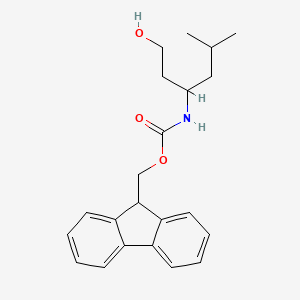
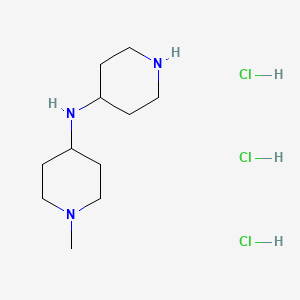
![(2S,4R)-1-((S)-2-(tert-Butyl)-19-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,18-dioxo-6,9,12-trioxa-3,17-diazanonadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12944024.png)
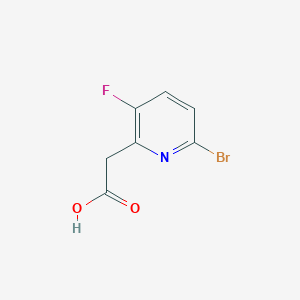
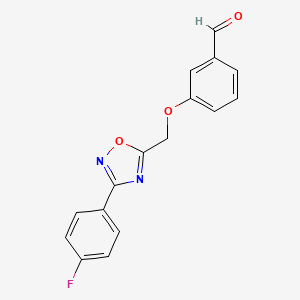
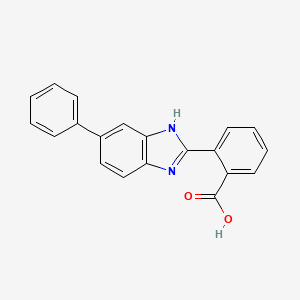
![Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate](/img/structure/B12944048.png)
![2-Methyl-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B12944056.png)
